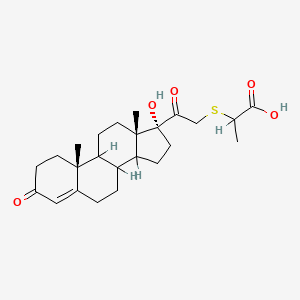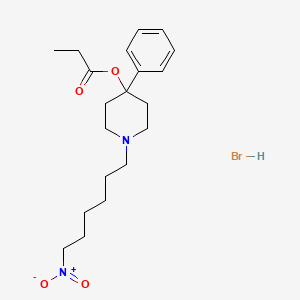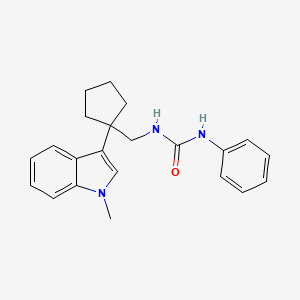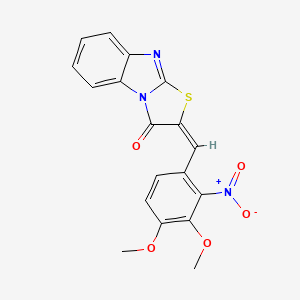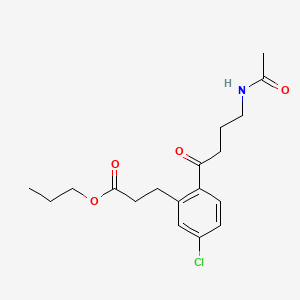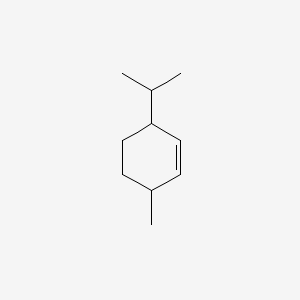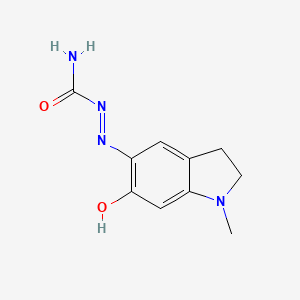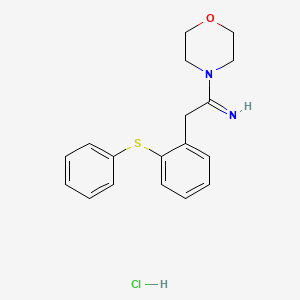
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo and pyrimidine ring fused together, a sulfonic acid group, a cyano group, and a phenyl group. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt typically involves multiple steps. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate then undergoes further reactions to construct the annellated pyrrolo ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反应分析
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other reducible moieties.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium butoxide or various amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or other reduced forms.
科学研究应用
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a DNA or RNA alkylator, binding to nucleic acids and disrupting their function . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Phenyl-4-chloro-7-cyanopyrrolo(3,2-d)pyrimidine: This compound shares a similar core structure but differs in its substituents, affecting its reactivity and applications.
6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidine derivatives: These compounds are also pyrrolopyrimidines but have different functional groups and biological activities.
Uniqueness
5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt is unique due to its combination of a sulfonic acid group, a cyano group, and a phenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
84905-76-0 |
|---|---|
分子式 |
C13H7N4NaO3S |
分子量 |
322.28 g/mol |
IUPAC 名称 |
sodium;7-cyano-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-4-sulfonate |
InChI |
InChI=1S/C13H8N4O3S.Na/c14-6-9-7-15-11-10(9)16-12(8-4-2-1-3-5-8)17-13(11)21(18,19)20;/h1-5,7,15H,(H,18,19,20);/q;+1/p-1 |
InChI 键 |
CBRLMXCPFGXSMS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)S(=O)(=O)[O-])NC=C3C#N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





